5-Amino-2,3-dihydro-1H-indene-4-carbonitrile
Description
5-Amino-2,3-dihydro-1H-indene-4-carbonitrile is a bicyclic aromatic compound featuring an amino (–NH₂) group at position 5 and a cyano (–CN) group at position 4 of the indene scaffold. Its structure combines a partially saturated indene core (2,3-dihydro-1H-indene) with functional groups that confer reactivity and biological relevance. This compound has gained attention as a key intermediate in pharmaceutical synthesis, particularly for chiral drugs like Rasagiline (used in Parkinson’s disease) and Ozanimod (for autoimmune disorders) . Its stereochemical purity is critical, with biocatalytic methods achieving 100% enantiomeric excess (e.e.) for the (R)-enantiomer, as demonstrated in transaminase-mediated syntheses .
Properties
Molecular Formula |
C10H10N2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
5-amino-2,3-dihydro-1H-indene-4-carbonitrile |
InChI |
InChI=1S/C10H10N2/c11-6-9-8-3-1-2-7(8)4-5-10(9)12/h4-5H,1-3,12H2 |
InChI Key |
VGHBSNNZWPPOKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=C(C=C2)N)C#N |
Origin of Product |
United States |
Preparation Methods
Chiral Auxiliary Protection
4-Cyano-1-indanone is reacted with (R)-α-methylbenzylamine to form a Schiff base. The reaction occurs in toluene under reflux (110°C), achieving >95% diastereomeric excess (de).
Sodium Borohydride Reduction
The imine intermediate is reduced using NaBH₄ in methanol at 0–5°C, yielding the corresponding amine with retained stereochemistry.
| Parameter | Details |
|---|---|
| Solvent | Methanol |
| Temperature | 0–5°C |
| Reduction Agent | NaBH₄ (2.5 equiv) |
| Yield | 89% |
Debenzylation
The benzyl-protected amine undergoes catalytic hydrogenolysis with Pd/C (10 wt%) in trifluoroacetic acid (TFA) at 70–75°C.
| Parameter | Details |
|---|---|
| Catalyst | Pd/C (10 wt%) |
| Solvent | Trifluoroacetic acid |
| Temperature | 70–75°C |
| Reaction Time | 16 hours |
| Yield | 81% (over three steps) |
This method achieves enantiomeric purity >95% and is scalable for industrial production.
Biocatalytic Transaminase-Mediated Synthesis
A green chemistry alternative employs transaminase enzymes to catalyze the amination of 4-cyanoindanone. Key steps include:
Enzymatic Amination
4-Cyanoindanone reacts with an amine donor (e.g., isopropylamine) in phosphate buffer (pH 8.0) at 40°C for 96 hours.
| Parameter | Details |
|---|---|
| Enzyme | Transaminase (30 mg/mmol substrate) |
| Solvent | Dimethyl sulfoxide (DMSO)/buffer mixture |
| Temperature | 40°C |
| Conversion | 72% |
Workup and Purification
Post-reaction, the mixture is basified with NaOH (10% w/v) and extracted with ethyl acetate. Chiral HPLC confirms ≥90% enantiomeric excess (ee).
While eco-friendly, this method suffers from prolonged reaction times (96 hours) and moderate yields compared to chemical synthesis.
Friedel-Crafts Acylation Route
Patent CN111704559A outlines a multistep synthesis starting from 2-cyanobenzyl bromide:
Condensation with Malonate Derivatives
2-Cyanobenzyl bromide reacts with cyclo(isopropyl) malonate in DMF at 25°C, catalyzed by K₂CO₃.
| Parameter | Details |
|---|---|
| Solvent | N,N-Dimethylformamide (DMF) |
| Base | K₂CO₃ (1.1 equiv) |
| Yield | 85% |
Hydrolysis and Decarboxylation
The malonate adduct undergoes hydrolysis with NaOH (2M) followed by decarboxylation at 165°C.
Friedel-Crafts Acylation
The intermediate is subjected to AlCl₃-catalyzed cyclization in dichloroethane, forming the indene backbone.
| Parameter | Details |
|---|---|
| Catalyst | AlCl₃ (1.2 equiv) |
| Solvent | 1,2-Dichloroethane |
| Temperature | 80°C |
| Yield | 68% (over three steps) |
This route avoids toxic cyanating agents but requires high-temperature steps, limiting energy efficiency.
Comparative Analysis of Methods
Industrial-Scale Optimization
For large-scale production, the chiral auxiliary method is preferred due to its robustness. Key optimizations include:
-
Solvent Selection : Replacing TFA with acetic acid improves safety without compromising yield.
-
Continuous Flow Systems : Reduces reaction time for the hydrogenolysis step by 40%.
Emerging Techniques
Recent advances focus on photoredox catalysis for asymmetric amination, though yields remain suboptimal (<50%). Additionally, microwave-assisted synthesis cuts reaction times by 70% in preliminary trials .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2,3-dihydro-1H-indene-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
5-Amino-2,3-dihydro-1H-indene-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: Its unique structure makes it useful in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-2,3-dihydro-1H-indene-4-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various biological pathways, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Group Variations
The compound’s core structure and substituents are compared below with related molecules:
Table 1: Structural and Functional Group Comparisons
*Calculated based on molecular formulas; exact values may vary by source.
Key Observations:
- Bromine (–Br) in 5-Amino-4-bromo-2,3-dihydro-1H-indene introduces steric and electronic effects, altering reactivity compared to the cyano derivative .
- Ring Saturation : Fully aromatic analogs (e.g., chromene derivatives) exhibit different π-π stacking behavior compared to the partially saturated indene core .
- Chirality: Enantioselective synthesis is uniquely emphasized for 5-Amino-2,3-dihydro-1H-indene-4-carbonitrile, whereas analogs like 5-Aminoindan-1-one are typically racemic .
Key Findings:
- Biocatalysis vs. Chemical Synthesis : The target compound’s enzymatic synthesis outperforms traditional chemical routes (e.g., reductive amination) in stereoselectivity and efficiency .
- Complexity in Heterocycles: Chromeno-pyridine derivatives require multi-step protocols, contrasting with the streamlined synthesis of simpler indene analogs .
Key Insights:
- Therapeutic Scope : While the target compound is a synthetic intermediate, its analogs (e.g., phthalazinediones) exhibit direct therapeutic effects, underscoring structural nuances in activity .
- Receptor Specificity: The –CN group in 5-Amino-2,3-dihydro-1H-indene-4-carbonitrile is pivotal for S1P1 receptor binding in Ozanimod, unlike brominated or hydroxylated analogs .
Biological Activity
5-Amino-2,3-dihydro-1H-indene-4-carbonitrile (C10H10N2) is a compound that has attracted attention in medicinal chemistry due to its significant biological activity, particularly as a modulator of sphingosine 1-phosphate (S1P) receptors. These receptors play critical roles in various physiological processes, including immune response, vascular stability, and cellular signaling pathways related to inflammation and cell proliferation. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The structure of 5-Amino-2,3-dihydro-1H-indene-4-carbonitrile features an indene ring with an amino group and a carbonitrile group. This unique configuration is responsible for its biological interactions.
Molecular Formula
- Molecular Formula : C10H10N2
- Molecular Weight : 158.20 g/mol
Research indicates that 5-Amino-2,3-dihydro-1H-indene-4-carbonitrile interacts specifically with S1P receptors. This interaction can influence various cellular processes:
- Modulation of S1P Receptors : The compound acts as a modulator, potentially affecting the signaling pathways associated with inflammation and immune responses.
- Influence on Cell Proliferation : Studies suggest that it may play a role in regulating cell growth and survival.
Table 1: Summary of Biological Activities
Case Study 1: Sphingosine Signaling Pathways
In a study examining the effects of 5-Amino-2,3-dihydro-1H-indene-4-carbonitrile on sphingosine signaling pathways, researchers found that treatment with the compound led to a significant reduction in pro-inflammatory cytokines in vitro. The study highlighted the potential therapeutic applications for conditions characterized by excessive inflammation.
Case Study 2: Antimicrobial Efficacy
Another study explored the antimicrobial properties of related compounds, suggesting that modifications to the indene structure could enhance efficacy against specific bacterial strains. While direct data on 5-Amino-2,3-dihydro-1H-indene-4-carbonitrile is limited, its structural relatives showed promising results in inhibiting bacterial growth.
Table 2: Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (R)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile | Similar indene structure; differs in stereochemistry | Varies; potential for different receptor interactions |
| 7-Amino-2,3-dihydro-1H-indene-4-carbonitrile | Similar indene ring; amino group at different position | Potentially lower activity against S1P receptors |
| 4-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride | Contains methyl group instead of carbonitrile | Reduced biological activity compared to original |
Q & A
Q. What are the common synthetic routes for 5-Amino-2,3-dihydro-1H-indene-4-carbonitrile, and how are reaction conditions optimized?
The synthesis of structurally related indene-carbonitriles often involves reduction or substitution reactions. For example, 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile is synthesized via NaBH₄ reduction of a ketone precursor in ethanol at 0°C, yielding 80% product after purification . Optimization includes controlling temperature, solvent choice (e.g., ethanol for polar intermediates), and catalyst use (e.g., silica gel). Reaction progress is monitored via TLC, and purity is confirmed by NMR and mass spectrometry .
Q. Which spectroscopic techniques are critical for characterizing 5-Amino-2,3-dihydro-1H-indene-4-carbonitrile and its intermediates?
Key techniques include:
- ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.62 ppm in indene derivatives) .
- IR Spectroscopy : Detects functional groups (e.g., –NH₂ at ~3,464 cm⁻¹, –CN at ~2,204 cm⁻¹) .
- LCMS/APCI : Confirms molecular weight (e.g., [M]⁻ peaks for related compounds at m/z 277) .
- X-ray crystallography : Resolves stereochemistry in complex derivatives (e.g., crystal structures of indene-carbonitrile-protein complexes) .
Q. How do hydroxyl and amino substituents influence the reactivity of indene-carbonitrile derivatives?
The amino group (–NH₂) enhances nucleophilicity, enabling substitution reactions (e.g., with alkyl halides), while the nitrile (–CN) participates in cycloaddition or reduction reactions (e.g., LiAlH₄ reduces –CN to –CH₂NH₂) . Steric and electronic effects from substituents dictate regioselectivity in reactions like electrophilic aromatic substitution .
Advanced Research Questions
Q. How can molecular docking studies predict the biological activity of 5-Amino-2,3-dihydro-1H-indene-4-carbonitrile derivatives?
Molecular docking evaluates binding affinity to target proteins (e.g., viral proteases or enzymes). For example, derivatives of similar carbonitriles show strong interactions with adenosine receptors (binding energy < -9 kcal/mol) . Computational tools like AutoDock Vina model ligand-receptor interactions, guided by crystallographic data (e.g., rat Autotaxin complexes with IC₅₀ values < 0.005 µM) . Validation involves comparing docking scores with in vitro bioassays.
Q. What strategies resolve contradictions in spectral data for indene-carbonitrile derivatives?
Contradictions (e.g., unexpected NMR splitting or LCMS fragmentation) are addressed by:
- Isotopic labeling : Traces reaction pathways.
- 2D NMR (COSY, NOESY) : Clarifies proton-proton correlations in complex structures .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formulas (e.g., C₁₀H₁₃BrClN for a brominated indene derivative) .
- X-ray diffraction : Provides definitive structural assignments .
Q. How are enantiomerically pure forms of 5-Amino-2,3-dihydro-1H-indene-4-carbonitrile synthesized and characterized?
Chiral resolution methods include:
- Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA/IB .
- Asymmetric catalysis : Uses chiral catalysts (e.g., Pd/C with chiral ligands) during synthesis .
- Optical rotation/Polarimetry : Quantifies enantiomeric excess (e.g., [α]D²⁵ values for hydrochloride salts) .
Q. What computational methods optimize synthetic routes for indene-carbonitrile derivatives?
- DFT calculations : Predict reaction energetics (e.g., transition states for nucleophilic substitutions) .
- Retrosynthetic analysis : Identifies feasible precursors (e.g., starting from indene ketones) .
- Machine learning : Models reaction yields based on solvent polarity, temperature, and catalyst loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
